

Application Notes: CHAPS Protocol for Membrane Protein Extraction

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Compound of Interest

Compound Name: *Dchaps*

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Introduction

The effective extraction of membrane proteins from their native lipid bilayer environment is a critical step for a multitude of applications in research, diagnostics, and drug development. The choice of detergent is paramount to preserving the structural integrity and biological function of these proteins. CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a zwitterionic detergent widely utilized for the solubilization of membrane proteins. Its unique chemical structure, featuring a rigid steroid-like backbone and a polar head group, allows for the disruption of lipid-lipid and lipid-protein interactions without causing significant protein denaturation.^[1] This non-denaturing property is crucial for downstream applications that require the protein to be in its native conformation, such as enzyme activity assays, immunoprecipitation, and structural studies.

CHAPS is particularly advantageous due to its high critical micelle concentration (CMC) of 6-10 mM, which facilitates its removal from the protein sample by methods like dialysis.^{[1][2]} This is an important consideration for experiments where the presence of detergent could interfere with subsequent analyses. These application notes provide detailed protocols for the extraction of membrane proteins from cultured cells and tissues using CHAPS, a comparison with other common detergents, and an example of its application in studying a key signaling pathway.

Quantitative Data: Detergent Properties

The selection of a detergent for membrane protein extraction is guided by its physicochemical properties. A comparison of CHAPS with other commonly used detergents is presented below

to aid researchers in choosing the most appropriate agent for their specific application.

Property	CHAPS	Triton X-100	NP-40 (Igepal CA-630)
Type	Zwitterionic	Non-ionic	Non-ionic
Molecular Weight (Da)	614.9	~625	~680
Critical Micelle Concentration (CMC)	6 - 10 mM	0.24 mM	0.29 mM
Aggregation Number	4 - 14	100 - 155	~149
Micelle Molecular Weight (kDa)	~6.15	~90	~90
Denaturing Potential	Low (Non-denaturing)	Low (Non-denaturing)	Low (Non-denaturing)

This table summarizes key properties of CHAPS and two other common non-ionic detergents.

[\[1\]](#)

Experimental Protocols

Protocol 1: Membrane Protein Extraction from Cultured Mammalian Cells

This protocol describes a general method for the extraction of total membrane proteins from a confluent 10 cm dish of cultured mammalian cells.

Materials:

- Cultured mammalian cells (one confluent 10 cm dish)
- Phosphate-Buffered Saline (PBS), ice-cold
- CHAPS Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% (w/v) CHAPS, Protease and Phosphatase Inhibitor Cocktails. Store at 4°C.
- Cell scraper

- Microcentrifuge tubes, pre-chilled
- Microcentrifuge

Procedure:

- Place the cell culture dish on ice and wash the cell monolayer twice with 5 mL of ice-cold PBS.
- Aspirate the PBS completely.
- Add 1 mL of ice-cold CHAPS Lysis Buffer to the dish.
- Incubate the dish on ice for 30 minutes with occasional gentle swirling.
- Using a cell scraper, scrape the cells off the dish and transfer the lysate to a pre-chilled 1.5 mL microcentrifuge tube.[\[1\]](#)
- Incubate the lysate on ice for an additional 15 minutes, vortexing briefly every 5 minutes.[\[1\]](#)
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[\[1\]](#)
- Carefully transfer the supernatant, which contains the solubilized membrane and cytosolic proteins, to a fresh, pre-chilled microcentrifuge tube.
- Determine the protein concentration of the extract using a detergent-compatible protein assay (e.g., BCA assay).
- The extracted proteins are now ready for downstream applications or can be stored at -80°C for long-term storage.

Protocol 2: Membrane Protein Extraction from Tissues

This protocol provides a general method for the extraction of membrane proteins from tissue samples.

Materials:

- Tissue sample (~90 µL)

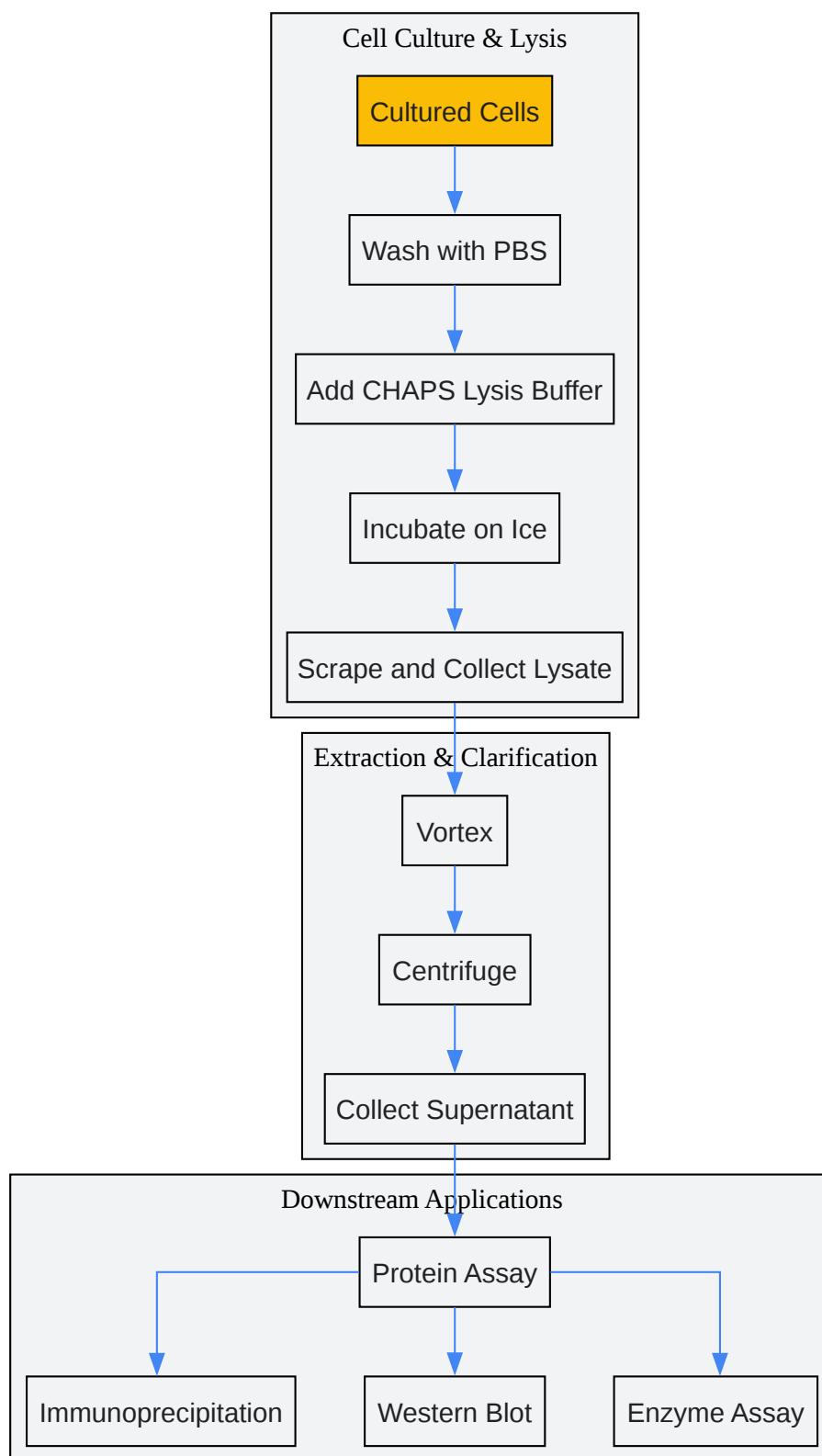
- CHAPS Lysis and Immunoprecipitation Buffer: (Composition similar to CHAPS Lysis Buffer in Protocol 1, with the addition of phosphatase inhibitors if required).
- Mini pestle-homogenizer
- Microcentrifuge tubes, pre-chilled
- Microcentrifuge

Procedure:

- Pulverize approximately 90 µL of tissue on ice.
- Add 500 µL of ice-cold CHAPS Lysis and Immunoprecipitation Buffer containing protease and phosphatase inhibitors to the pulverized tissue.[2][3]
- Homogenize the tissue with a mini pestle-homogenizer using approximately 15 strokes on ice.[2][3]
- Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.[2][3]
- Carefully remove the supernatant, avoiding the lipid layer, and transfer it to a fresh, pre-chilled microcentrifuge tube.
- Centrifuge the supernatant again at 12,000 x g for 15 minutes at 4°C to further clarify the lysate.[2][3]
- Transfer the final supernatant to a new tube. This fraction contains the extracted proteins ready for downstream applications.

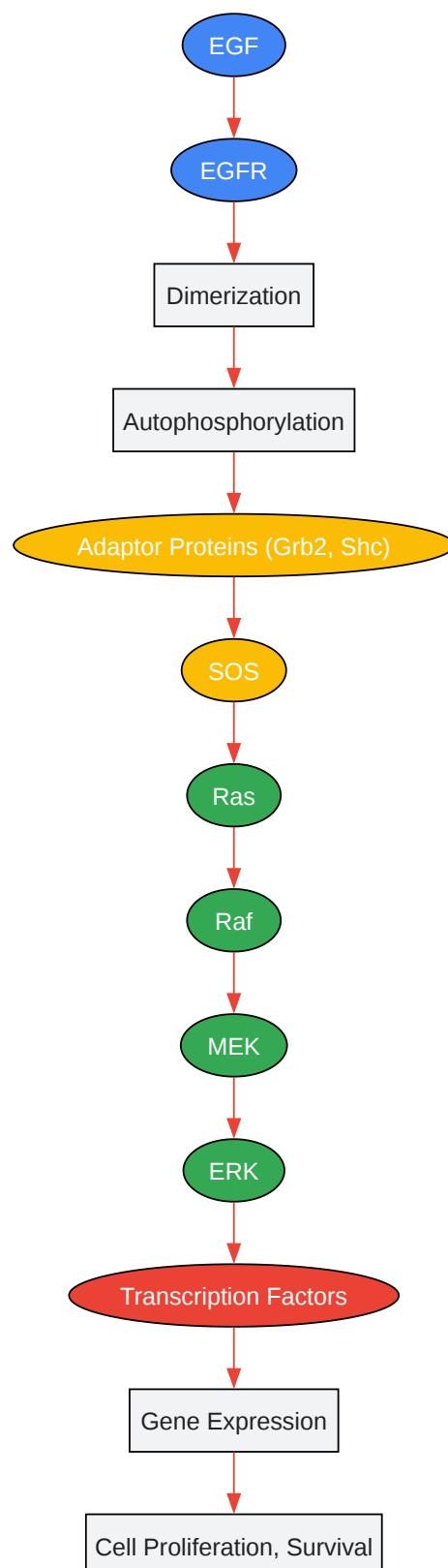
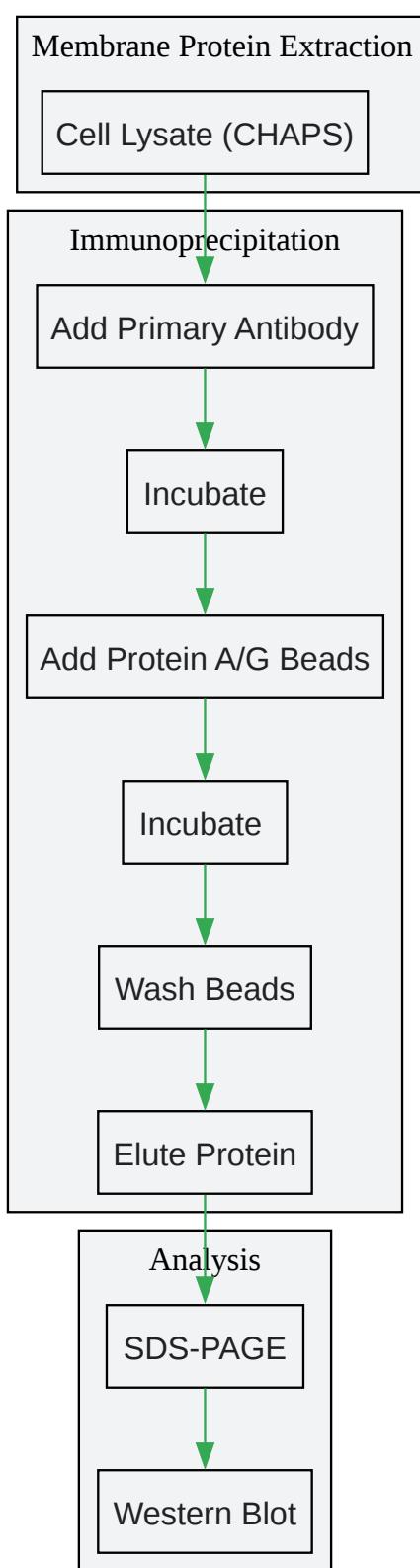
Visualizations: Workflows and Signaling Pathways

To visually represent the experimental processes and their biological context, the following diagrams have been generated using the DOT language.



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Workflow for membrane protein extraction from cultured cells.

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